2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(trifluoromethyl)benzyl]acetamide
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Overview
Description
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluoromethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The phenoxy group is then introduced through a nucleophilic substitution reaction. Finally, the trifluoromethylbenzyl moiety is attached via a coupling reaction, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The phenoxy and trifluoromethylbenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethylbenzyl moiety may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Shares the 1,2,4-oxadiazole ring but differs in the attached groups.
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates: Another compound with the 1,2,4-oxadiazole ring, used as HKT inhibitors.
Uniqueness
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is unique due to its combination of the 1,2,4-oxadiazole ring, phenoxy group, and trifluoromethylbenzyl moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H20F3N3O3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H20F3N3O3/c1-13(2)19-26-20(30-27-19)15-5-9-17(10-6-15)29-12-18(28)25-11-14-3-7-16(8-4-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
InChI Key |
MIDSIZIITCFJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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